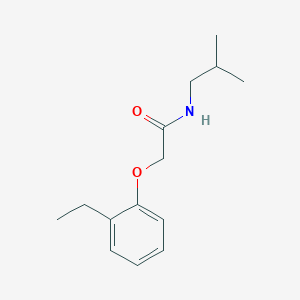![molecular formula C22H23N5O2 B5549146 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds involves innovative methods. For instance, Zheng et al. (2014) describe a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a strategy for oxidative N-N bond formation, which might be relevant to the synthesis of our compound of interest (Zheng et al., 2014). Patel and Patel (2015) discuss the synthesis of heterocyclic compounds involving triazole rings, providing insights into potential synthesis pathways (Patel & Patel, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, Lin et al. (2001) explore the crystal structures of related benzamide compounds, which could offer insights into the molecular structure of the compound (Lin et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives have been documented. Ito et al. (1980) describe the preparation of triazolo[4,3-a]pyridines, which may provide relevant information on the chemical reactions of our compound (Ito et al., 1980).
Physical Properties Analysis
The physical properties of similar compounds are explored by various researchers. For instance, Albert and Trotter (1979) delve into the physical properties of triazole-carboxamides, which can be extrapolated to understand the physical properties of our compound (Albert & Trotter, 1979).
Chemical Properties Analysis
Research by Summers and Quirk (1998) on the synthesis of aromatic amide and carboxyl functionalized polymers includes the study of compounds with benzamide structures, which can help understand the chemical properties of the compound of interest (Summers & Quirk, 1998).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of heterocyclic compounds with significant research interest due to their chemical properties and potential applications. A study by Patel & Patel (2015) focused on synthesizing similar heterocyclic compounds, which were characterized for their spectroscopic properties and tested for antibacterial and antifungal activities (Patel & Patel, 2015). These compounds' synthesis and chemical characterization are crucial for understanding their potential applications in various fields, including pharmaceuticals.
Biological Activities
In the field of biology and medicine, research often explores the antimicrobial and antifungal properties of compounds like N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. For example, Patel & Patel (2015) reported that synthesized heterocyclic compounds showed activity against both gram-positive and gram-negative bacteria and various fungi (Patel & Patel, 2015). Such studies are indicative of the potential for these compounds to be developed as antimicrobial agents.
Material Science and Organic Synthesis
In material science and organic synthesis, these compounds are of interest due to their unique structural and chemical properties. For instance, research by Luo et al. (2012) in the synthesis of oxazoles, which shares structural similarities with N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, demonstrates the utility of these compounds in creating complex organic molecules (Luo et al., 2012). Such work contributes to the development of new synthetic methods and materials with potential applications in various industries.
Photophysical Properties
Studies also explore the photophysical properties of related compounds, which can be significant in fields like optoelectronics. Ebara et al. (2003) investigated photosensitive poly(benzoxazole) based on precursors that share structural features with the compound (Ebara et al., 2003). This research is essential for the development of new materials with specific light-responsive properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-7-4-13-27(21)19-10-8-18(9-11-19)15-23-22(29)20-16-26(25-24-20)14-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,16H,4,7,12-15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRSQDNHNHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid 4-(2-oxo-pyrrolidin-1-yl)-benzylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)


![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)